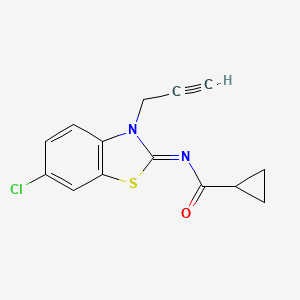

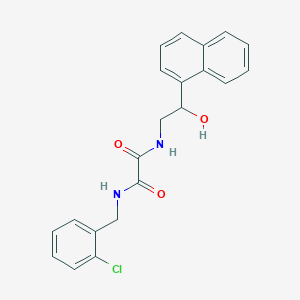

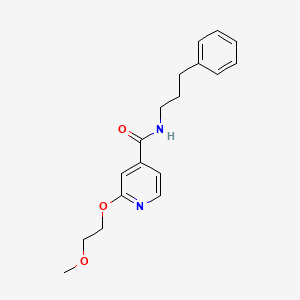

![molecular formula C28H25NO6 B2719622 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)-N-(p-tolyl)acetamide CAS No. 879927-57-8](/img/structure/B2719622.png)

2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)-N-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)-N-(p-tolyl)acetamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of heterocyclic compound . The compound also features a chromen-7-yl group, which is a type of oxygen-containing heterocycle, and a p-tolyl group, which is a type of aromatic ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized from 2,3-dihydroxybenzoic acid via alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This process had an overall yield of 35% and was characterized by 1H-NMR analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a compound with a similar 2,3-dihydrobenzo[b][1,4]dioxin moiety, has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride involved several steps including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the density, boiling point, molecular formula, and molecular weight of 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol, a compound with a similar 2,3-dihydrobenzo[b][1,4]dioxin moiety, have been reported .Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds has focused on the synthesis of new coumarins, exploring their chemical properties through various spectroscopic techniques and computational studies. For instance, Al-Amiery et al. (2016) synthesized new coumarins and characterized them using FT-IR, NMR, and micro-elemental analysis, complemented by Density Functional Theory calculations to understand their molecular orbitals and spatial characteristics (Al-Amiery et al., 2016). This research contributes to the broader understanding of how such compounds can be synthesized and characterized for further applications.

Biological Activities and Applications

The antioxidant activities of synthesized coumarin derivatives have been a subject of interest. Kadhum et al. (2011) studied two synthesized coumarins' antioxidant activity using various methods and compared them with ascorbic acid, demonstrating their potential as effective antioxidants (Kadhum et al., 2011). Such findings indicate the potential health-related applications of these compounds, including their role in combating oxidative stress.

Anticancer and Antimicrobial Potential

Further research has extended into the medicinal chemistry domain, exploring the anticancer and antimicrobial potential of these compounds. Ahn et al. (2020) synthesized and structurally characterized an isoflavone compound, revealing its anti-cancer ability against HCT116 human colon cancer cells through clonogenic long-term survival assays, indicating significant anticancer properties (Ahn et al., 2020). This highlights the therapeutic potential of such compounds in cancer treatment.

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for the study of similar compounds could involve further exploration of their potential as therapeutic agents. For example, compounds with a 2,3-dihydrobenzo[b][1,4]dioxin moiety have been studied as potential inhibitors of PARP1, suggesting potential applications in cancer therapy .

properties

IUPAC Name |

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxy-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO6/c1-3-18-12-21-25(14-24(18)35-16-27(30)29-20-7-4-17(2)5-8-20)34-15-22(28(21)31)19-6-9-23-26(13-19)33-11-10-32-23/h4-9,12-15H,3,10-11,16H2,1-2H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBFMVMCLHOWOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OCC(=O)NC3=CC=C(C=C3)C)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)-N-(p-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

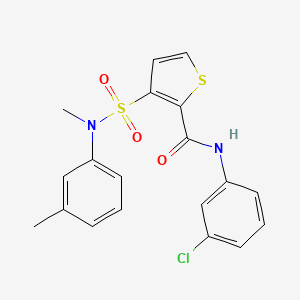

![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719541.png)

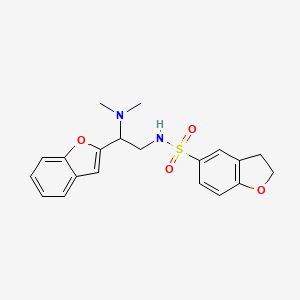

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2719543.png)

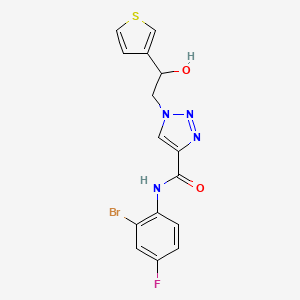

![7-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2719557.png)

![4-bromo-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2719559.png)

![N-(3,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2719562.png)